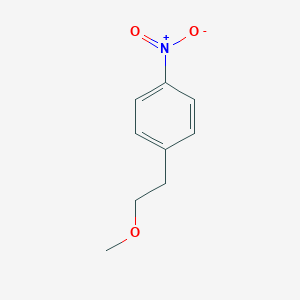

1-(2-Methoxyethyl)-4-nitrobenzene

Description

BenchChem offers high-quality 1-(2-Methoxyethyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUJQBDFJZRCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989731 | |

| Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69628-98-4 | |

| Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69628-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyethyl)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Importance of 1-(2-Methoxyethyl)-4-nitrobenzene

1-(2-Methoxyethyl)-4-nitrobenzene is a key chemical intermediate whose structural motifs—a nitroaromatic system and a methoxyethyl ether—make it a valuable precursor in the synthesis of a range of more complex molecules. The nitro group, in particular, is a versatile functional handle, readily reduced to an amine which is a cornerstone of many pharmaceuticals and biologically active compounds.[1] The methoxyethyl group can influence solubility and pharmacokinetic properties. This guide provides a detailed exploration of the synthetic routes to this compound, focusing on the underlying chemical principles and providing actionable, field-tested protocols.

Core Synthesis Methodologies: A Comparative Analysis

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene is most effectively approached via etherification. Two primary strategies dominate this transformation: the Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr). The choice between these routes is dictated by the availability of starting materials, desired reaction conditions, and scalability.

Methodology 1: Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide.[2] In the context of our target molecule, this translates to the reaction of a 4-nitrophenoxide with a 2-methoxyethyl halide.

Mechanistic Principle: SN2 Reaction

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The reaction is initiated by deprotonating 4-nitrophenol with a suitable base to form the more nucleophilic 4-nitrophenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide leaving group in a single, concerted step.[4]

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is sufficient to deprotonate the acidic 4-nitrophenol (pKa ≈ 7.15). The electron-withdrawing nitro group enhances the acidity of the phenolic proton, making harsh bases unnecessary.

-

Alkyl Halide: A good leaving group is crucial for an efficient SN2 reaction. 2-Methoxyethyl bromide or iodide would be preferred over the chloride due to the better leaving group ability of bromide and iodide ions.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents can solvate the cation of the base but do not solvate the nucleophile (phenoxide) as strongly, leaving it more reactive.[5]

Caption: Williamson Ether Synthesis Workflow.

Methodology 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative and often highly effective route is the SNAr reaction. This involves reacting an aryl halide, activated by an electron-withdrawing group, with a nucleophile.[6] For our target, this means reacting 1-halo-4-nitrobenzene (e.g., 1-chloro-4-nitrobenzene) with 2-methoxyethanol in the presence of a base.

Mechanistic Principle: Addition-Elimination

The SNAr mechanism is a two-step process. First, the nucleophile (2-methoxyethoxide, formed in situ) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored.[6]

Causality Behind Experimental Choices:

-

Aryl Halide: The aryl halide must be activated by a strong electron-withdrawing group (like the nitro group) at the ortho or para position to the leaving group. 1-Chloro-4-nitrobenzene is a common and cost-effective starting material.[7]

-

Nucleophile & Base: 2-Methoxyethanol acts as the nucleophile. A strong base like potassium hydroxide (KOH) is used to deprotonate the alcohol, forming the more potent 2-methoxyethoxide nucleophile.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is highly effective for SNAr reactions as it can accelerate the rate of reaction by stabilizing the charged Meisenheimer complex.[8]

Caption: SNAr Addition-Elimination Mechanism.

Experimental Protocol: SNAr Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.[8] It is a robust and high-yielding method.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 3.15 g | 2.00 mmol |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 0.190 mL (0.183 g) | 2.40 mmol |

| Potassium Hydroxide | KOH | 56.11 | 0.168 g | 3.00 mmol |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 10 mL | - |

| 5% Hydrochloric Acid | HCl (aq) | - | As needed | - |

| Deionized Water | H₂O | - | As needed | - |

Step-by-Step Procedure

-

Preparation of the Alkoxide: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethanol (0.190 mL, 2.40 mmol) and potassium hydroxide (0.168 g, 3.00 mmol). Add 5 mL of DMSO and stir the mixture at room temperature until the KOH is fully dissolved.

-

Preparation of the Aryl Halide Solution: In a separate container, dissolve 1-chloro-4-nitrobenzene (3.15 g, 2.00 mmol) in 5 mL of DMSO.

-

Reaction Initiation: Add the 1-chloro-4-nitrobenzene solution to the flask containing the alkoxide.

-

Reaction Conditions: Heat the resulting mixture to 60°C (333 K) and stir for 20 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 50 mL of a 5% aqueous HCl solution. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.

-

Drying: Dry the product in a vacuum oven to obtain 1-(2-Methoxyethyl)-4-nitrobenzene as a yellow solid. A yield of approximately 90% can be expected.[8]

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Yellow solid |

| Boiling Point | 273.6 ± 15.0 °C at 760 mmHg[9] |

| Density | 1.2 ± 0.1 g/cm³[9] |

Safety and Handling

-

1-Chloro-4-nitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

DMSO: Can enhance the absorption of other chemicals through the skin. Always wear gloves when handling.

-

2-Methoxyethanol: A reproductive toxin. Handle with extreme care and appropriate engineering controls.

Conclusion

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene can be reliably achieved via a nucleophilic aromatic substitution reaction, offering high yields and operational simplicity. The Williamson ether synthesis remains a viable alternative, with the final choice of method depending on specific laboratory constraints and starting material availability. Understanding the mechanistic underpinnings of these reactions is paramount for troubleshooting and optimization, ensuring consistent and successful synthesis for downstream applications in pharmaceutical and materials science research.

References

- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents.

-

1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at: [Link]

- EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents.

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. Available at: [Link]

- EP0518151A1 - Process for the preparation of nitrophenyl-alkylethers - Google Patents.

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]

-

Effective Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Etched Halloysite Nanotubes@α-Ni(OH)2 | Request PDF - ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

-

Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Available at: [Link]

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. Available at: [Link]

-

Development of a Redox-Free Mitsunobu Reaction Exploiting Phosphine Oxides as Phosphorus(V) Reagent Precursors. Available at: [Link]

-

1-(2-Methoxyethoxy)-4-nitrobenzene - PMC - NIH. Available at: [Link]

-

A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC - NIH. Available at: [Link]

-

Preparation of nitrobenzene - PrepChem.com. Available at: [Link]

-

Mitsunobu Reaction. Available at: [Link]

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. Available at: [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. Available at: [Link]

-

Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? - Chemistry Stack Exchange. Available at: [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. Available at: [Link]

-

Conversion of Nitrobenzene to 4-Methoxybenzoic acid - YouTube. Available at: [Link]

-

Which of the following is set of reactants for thepreparation of 1-methoxy-4-nitrobenzene and why? - YouTube. Available at: [Link]

Sources

- 1. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Methoxyethyl)-4-nitrobenzene (CAS No: 69628-98-4). The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the compound's structure, nomenclature, physicochemical properties, a probable synthetic route based on the Williamson ether synthesis, expected reactivity, and essential safety and handling protocols. While experimental spectral data for this specific molecule is not publicly available, this guide provides references to the spectral characteristics of closely related compounds to offer valuable comparative insights.

Introduction

1-(2-Methoxyethyl)-4-nitrobenzene is a nitroaromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it a versatile building block for various chemical transformations. This guide synthesizes available data to provide a detailed scientific resource for laboratory and developmental applications.

Nomenclature and Structure

The unambiguous identification of a chemical entity is foundational to scientific discourse. This section provides the standard nomenclature and structural representation of 1-(2-Methoxyethyl)-4-nitrobenzene.

-

IUPAC Name : 1-(2-methoxyethyl)-4-nitrobenzene[1]

-

CAS Number : 69628-98-4[1]

-

Molecular Formula : C₉H₁₁NO₃[1]

-

Molecular Weight : 181.19 g/mol [1]

-

SMILES : COCCC1=CC=C(C=C1)[O-][1]

-

InChIKey : VZUJQBDFJZRCBQ-UHFFFAOYSA-N[1]

The structure of 1-(2-Methoxyethyl)-4-nitrobenzene is characterized by a benzene ring substituted with a nitro group at the para position relative to a 2-methoxyethyl group.

Figure 1: Chemical structure of 1-(2-Methoxyethyl)-4-nitrobenzene.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and formulation. The following table summarizes the available computed and estimated data for 1-(2-Methoxyethyl)-4-nitrobenzene.

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Boiling Point | 273.6 ± 15.0 °C at 760 mmHg | ChemSrc[1] |

| Density | 1.2 ± 0.1 g/cm³ | ChemSrc[1] |

| Flash Point | 120.6 ± 22.4 °C | ChemSrc[1] |

| Melting Point | No experimental data available. Estimated to be in the range of 20-40 °C based on related isomers such as 1,2-Dimethyl-4-nitrobenzene (27-30 °C). | N/A |

| Solubility | Sparingly soluble in water. Likely soluble in common organic solvents such as diethyl ether, benzene, and ethanol.[2] | N/A |

Synthesis

A probable and efficient route for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide or, in this case, a nucleophilic aromatic substitution on an activated aryl halide.

Figure 2: Proposed Williamson ether synthesis workflow for 1-(2-Methoxyethyl)-4-nitrobenzene.

Experimental Protocol: A Proposed Method

This protocol is adapted from the synthesis of a structurally similar compound, 1-(2-methoxyethoxy)-4-nitrobenzene. The underlying principle of the Williamson ether synthesis is directly applicable.

Materials:

-

4-Fluoronitrobenzene or 4-Chloronitrobenzene

-

2-Methoxyethanol

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethanol (1.2 equivalents) in the chosen anhydrous solvent (DMSO or DMF).

-

To this solution, add a strong base such as potassium hydroxide (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at room temperature. Stir the mixture until the base has completely reacted to form the potassium or sodium 2-methoxyethoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared alkoxide solution, add a solution of 4-halonitrobenzene (1.0 equivalent) in the same anhydrous solvent dropwise. The use of 4-fluoronitrobenzene is generally preferred as fluoride is a better leaving group in nucleophilic aromatic substitution reactions.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 80-100 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 5% aqueous solution of hydrochloric acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-Methoxyethyl)-4-nitrobenzene.

Reactivity

The chemical reactivity of 1-(2-Methoxyethyl)-4-nitrobenzene is primarily dictated by the nitro group and the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental in the synthesis of aniline derivatives, which are valuable precursors in the pharmaceutical and dye industries.

-

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution reactions.[3] This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Any further electrophilic substitution will predominantly occur at the positions meta to the nitro group.

-

Nucleophilic Aromatic Substitution: While the nitro group deactivates the ring towards electrophilic attack, it activates it towards nucleophilic aromatic substitution, particularly at the ortho and para positions. However, in 1-(2-Methoxyethyl)-4-nitrobenzene, there are no leaving groups at these positions for further substitution.

Spectral Characteristics (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl chain, and the methyl protons of the methoxy group. The aromatic protons will likely appear as two distinct doublets in the downfield region (around 7.0-8.5 ppm) due to the strong deshielding effect of the nitro group. The methylene protons adjacent to the aromatic ring and the methoxy group will appear as triplets, and the methoxy protons as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield. The carbons of the 2-methoxyethyl side chain will also be clearly identifiable.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks will include C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 181.19). Fragmentation patterns are likely to involve the loss of the methoxy group, the ethyl group, and the nitro group.

Safety and Handling

Nitroaromatic compounds, as a class, are considered hazardous and should be handled with appropriate precautions.[4][5]

-

General Hazards: Nitroaromatic compounds can be toxic and may cause adverse health effects upon exposure.[4][5] They are often flammable and can be thermally unstable, posing a risk of rapid decomposition or explosion under certain conditions.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling 1-(2-Methoxyethyl)-4-nitrobenzene. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents, strong bases, and strong reducing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-(2-Methoxyethyl)-4-nitrobenzene is a valuable chemical intermediate with a range of potential applications in organic synthesis. This guide provides a comprehensive summary of its known and predicted chemical properties, a detailed synthetic protocol, and essential safety information. While a lack of publicly available experimental spectral data is a current limitation, the information provided herein serves as a robust foundation for researchers and developers working with this compound.

References

-

ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

-

ChemSrc. (2025-08-20). 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

PMC - NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

University of St Andrews. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

YouTube. (2021, January 25). ONC-12/Electrophilic Substitution Reactions of Nitrobenzene/Organic Nitrogen Compounds/TN 12th Std. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

-

N/A. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2025, March 3). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

Ministry of Manpower. (n.d.). Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

-

Filo. (n.d.). Show how you would use the Williamson ether synthesis to prepar.... Retrieved from [Link]

-

CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

-

Sciencemadness Wiki. (2020, February 2). Nitrobenzene. Retrieved from [Link]

Sources

- 1. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)-4-nitrobenzene, a notable nitroaromatic compound. With the CAS Number 69628-98-4, this molecule holds significance as a potential intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and novel materials.[1][2] This document delves into its chemical identity, physicochemical properties, synthesis methodologies, spectral characterization, reactivity, potential applications, and safety protocols, offering a holistic resource for laboratory and development settings.

Compound Identification and Core Properties

1-(2-Methoxyethyl)-4-nitrobenzene is a substituted nitrobenzene derivative. The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences the chemical behavior of the aromatic ring, making it a versatile precursor in organic synthesis.

Table 1: Chemical and Physical Properties of 1-(2-Methoxyethyl)-4-nitrobenzene

| Property | Value | Source |

| CAS Number | 69628-98-4 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene | [1] |

| Boiling Point | 273.6 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 120.6 ± 22.4 °C | [2] |

Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene: A Methodological Approach

Proposed Synthetic Pathway

The synthesis involves the reaction of a p-nitrophenethyl alcohol precursor with a methylating agent. A more direct and analogous approach based on available information for similar structures would be the reaction of 4-nitrophenethyl alcohol with a suitable methylating agent in the presence of a base.

Diagram 1: Proposed Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

Caption: A proposed Williamson ether synthesis route to 1-(2-Methoxyethyl)-4-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned adaptation based on established chemical principles and procedures for analogous compounds.

Materials:

-

4-Nitrophenethyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Alkoxide Formation: Dissolve 4-nitrophenethyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-Methoxyethyl)-4-nitrobenzene.

Spectroscopic and Analytical Characterization

While comprehensive, publicly available spectra for 1-(2-Methoxyethyl)-4-nitrobenzene are limited, its structural features suggest characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene groups of the ethyl chain, and the methoxy group. The aromatic protons will likely appear as two doublets in the downfield region (around δ 7.0-8.5 ppm) due to the strong deshielding effect of the nitro group. The methylene protons adjacent to the aromatic ring and the methoxy group will appear as triplets, and the methoxy protons will be a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield. The carbons of the methoxyethyl side chain will also be clearly identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Methoxyethyl)-4-nitrobenzene is predicted to exhibit strong absorption bands characteristic of the nitro group at approximately 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch). Additionally, C-O stretching vibrations for the ether linkage and C-H stretching for the aromatic and aliphatic portions of the molecule will be present.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular ion peak corresponding to the molecular weight of 181.19 g/mol . The fragmentation pattern would likely involve cleavage of the methoxyethyl side chain.

Reactivity and Potential Applications

The chemical reactivity of 1-(2-Methoxyethyl)-4-nitrobenzene is largely dictated by the nitro group and the aromatic ring.

Key Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation yields 4-(2-methoxyethyl)aniline, a valuable building block for the synthesis of dyes, pharmaceuticals, and polymers.[4]

-

Nucleophilic Aromatic Substitution: Although the methoxyethyl group is not an activating group for nucleophilic aromatic substitution, the presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to attack by strong nucleophiles at the positions ortho and para to the nitro group.

Potential Industrial and Research Applications

Nitroaromatic compounds are crucial intermediates in numerous industrial processes.[3] While specific applications for 1-(2-Methoxyethyl)-4-nitrobenzene are not extensively documented, its structure suggests potential utility in several areas:

-

Pharmaceutical Synthesis: The corresponding aniline derivative is a potential precursor for the synthesis of various biologically active molecules.[5]

-

Dye and Pigment Industry: Nitroanilines, derived from nitroaromatics, are fundamental components in the manufacturing of azo dyes.[4]

-

Materials Science: The aromatic and functionalized nature of the molecule makes it a candidate for the development of novel polymers and specialty chemicals.

Safety, Handling, and Storage

As with all nitroaromatic compounds, 1-(2-Methoxyethyl)-4-nitrobenzene should be handled with care in a well-ventilated laboratory, preferably within a fume hood.

GHS Hazard Information (Predicted):

-

Health Hazards: Based on data for related nitrobenzene compounds, it may be harmful if swallowed, and prolonged or repeated exposure may cause damage to organs. Some nitroaromatic compounds are also suspected of causing genetic defects and cancer.

-

Physical Hazards: While not highly flammable, it is a combustible liquid.

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6]

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

Conclusion

1-(2-Methoxyethyl)-4-nitrobenzene is a compound with significant potential as a synthetic intermediate. Its preparation, based on established methodologies, is feasible in a standard organic chemistry laboratory. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of this compound, encouraging further investigation into its specific applications and reaction pathways.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

- Guo, C., et al. (2008). 1-(2-Methoxyethoxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o12.

-

PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

-

MDPI. (2012). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

ChemSrc. (2023). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]

- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

Merchant Research & Consulting, Ltd. (2023). Nitrobenzene Market: Applications & Current Trends. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

GOV.UK. (2024). Nitrobenzene: general information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Chegg.com. (2020). Solved Spectral analysis interpretation for a product. Retrieved from [Link]

-

MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc [chemsrc.com]

- 3. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. gov.uk [gov.uk]

- 6. fishersci.ca [fishersci.ca]

A Technical Guide to the Determination of the Molecular Weight of 1-(2-Methoxyethyl)-4-nitrobenzene

Abstract: This technical guide provides a comprehensive framework for the determination of the molecular weight of 1-(2-Methoxyethyl)-4-nitrobenzene, a key organic intermediate. The document outlines the theoretical calculation of its molecular weight from the elemental formula and presents a detailed, field-proven protocol for its experimental verification using Electron Ionization Mass Spectrometry (EI-MS). This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering in-depth insights into the causality behind methodological choices to ensure data integrity and trustworthiness.

Introduction

Accurate determination of molecular weight is a foundational step in chemical and pharmaceutical development. It serves as a primary indicator of molecular identity, purity, and is critical for stoichiometric calculations in synthesis and formulation. 1-(2-Methoxyethyl)-4-nitrobenzene is a nitroaromatic compound often utilized as a building block in the synthesis of more complex molecules. An error in its molecular weight confirmation can propagate through a multi-step synthesis, leading to significant losses in time and resources.

This guide provides a dual approach to establishing the molecular weight of this compound: a precise theoretical calculation based on its elemental composition and a robust experimental methodology for its confirmation.

Chemical Identity and Theoretical Molecular Weight

The first step in any analytical characterization is to establish the compound's basic chemical identity. This information is the basis for calculating the theoretical molecular weight.

1.1. Compound Identifiers

The key identifiers for 1-(2-Methoxyethyl)-4-nitrobenzene are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene | PubChem[1] |

| CAS Number | 69628-98-4 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

1.2. Theoretical Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule.[2] Using the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), the molecular weight is calculated as follows:

-

Molecular Formula: C₉H₁₁NO₃

-

Atomic Weights:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

-

Calculation: MW = (9 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 15.999) MW = 108.099 + 11.088 + 14.007 + 47.997 MW = 181.191 g/mol

This calculated value is often referred to as the average molecular weight. For mass spectrometry, the monoisotopic mass , calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is more relevant.

-

Monoisotopic Mass: 181.0739 u[1]

Experimental Determination by Mass Spectrometry

While theoretical calculation is essential, experimental verification is the cornerstone of scientific validation. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[3]

2.1. Principle of Electron Ionization Mass Spectrometry (EI-MS)

For a volatile, thermally stable, and relatively low molecular weight (<600 Da) organic compound like 1-(2-Methoxyethyl)-4-nitrobenzene, Electron Ionization (EI) is a highly effective and standard ionization technique.[4]

The core principle involves bombarding the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[4] This interaction is energetic enough to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺) .[3][4]

The mass of this molecular ion, detected by the mass analyzer, directly corresponds to the molecular weight of the compound. The high energy of EI also causes predictable fragmentation of the molecular ion, creating a unique fragmentation pattern that can serve as a "fingerprint" for structural elucidation.[3]

2.2. Detailed Experimental Protocol

This protocol describes a self-validating system for the determination of the molecular weight of 1-(2-Methoxyethyl)-4-nitrobenzene using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Step 1: Sample Preparation

-

Rationale: The sample must be dissolved in a volatile solvent compatible with the GC-MS system to ensure efficient vaporization and prevent contamination of the instrument.

-

Procedure:

-

Accurately weigh approximately 1 mg of 1-(2-Methoxyethyl)-4-nitrobenzene.

-

Dissolve the sample in 1 mL of a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. This concentration prevents detector saturation and ensures sharp chromatographic peaks.

-

Step 2: Instrument & Method Setup (GC-MS)

-

Rationale: The GC parameters are optimized to separate the analyte from any solvent impurities and ensure it enters the MS source as a pure, gaseous band. The MS parameters are set to ensure efficient ionization and detection.

-

Procedure:

-

GC Parameters:

-

Injector: Split/Splitless, set to 250°C. Use a split ratio of 50:1 to avoid overloading the column.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is used in spectral libraries like NIST.

-

Mass Range: Scan from m/z 40 to 300. This range will comfortably include the molecular ion and key fragments.

-

Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering and saturating the MS detector.

-

-

Step 3: Data Acquisition & Analysis

-

Procedure:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the data using the parameters defined above.

-

Once the run is complete, analyze the resulting chromatogram. Identify the peak corresponding to 1-(2-Methoxyethyl)-4-nitrobenzene.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M•⁺). This will be the peak with the highest mass-to-charge ratio in the spectrum, corresponding to the intact ionized molecule. For this compound, it should appear at m/z 181 .

-

Data Synthesis and Validation

3.1. Summary of Findings

The convergence of theoretical and experimental data provides a high degree of confidence in the compound's identity.

| Parameter | Value | Method |

| Theoretical Molecular Weight | 181.19 g/mol | Calculation from Formula[1][5] |

| Monoisotopic Mass | 181.0739 u | Calculation from Isotopes[1] |

| Expected Experimental m/z | 181 | Electron Ionization MS |

3.2. Workflow Visualization

The logical flow of the experimental determination process is critical for reproducibility and can be visualized as follows.

Caption: Experimental workflow for molecular weight determination via GC-EI-MS.

3.3. Trustworthiness and Self-Validation

The protocol is inherently self-validating. The GC retention time provides a first layer of identification. The mass spectrum provides the second and most definitive layer. The presence of a clear molecular ion at m/z 181, along with a reproducible fragmentation pattern, confirms both the molecular weight and the structural integrity of 1-(2-Methoxyethyl)-4-nitrobenzene with a high degree of certainty.

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize safety. 1-(2-Methoxyethyl)-4-nitrobenzene is a nitroaromatic compound. Such compounds should be handled with appropriate care in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the manufacturer.[7][8]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3017948, 1-(2-Methoxyethyl)-4-nitrobenzene. Available at: [Link]

-

Chemsrc (2024). 1-(2-Methoxyethyl)-4-nitrobenzene Physical Properties. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

LibreTexts Chemistry (2022). Molecular Weight Determination. Available at: [Link]

-

Calculator.net (2024). Molecular Weight Calculator. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Nitrobenzene. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Available at: [Link]

Sources

- 1. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 3. rroij.com [rroij.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. 69628-98-4|1-(2-Methoxyethyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.ca [fishersci.ca]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Structural Analysis of 1-(2-Methoxyethyl)-4-nitrobenzene for Advanced Research Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth structural analysis of 1-(2-Methoxyethyl)-4-nitrobenzene (CAS: 69628-98-4), a key nitroaromatic compound with relevance in synthetic chemistry and as a potential impurity in pharmaceutical manufacturing. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's synthesis, physicochemical properties, and detailed spectroscopic characterization. We present a plausible synthetic pathway, detailed, field-proven protocols for structural elucidation via Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and a forward-looking perspective on advanced crystallographic analysis. The causality behind experimental choices is emphasized throughout, ensuring a robust and reproducible scientific narrative.

Introduction and Chemical Identity

1-(2-Methoxyethyl)-4-nitrobenzene is a derivative of nitrobenzene, a class of compounds widely utilized as precursors and intermediates in the synthesis of dyes and pharmaceuticals.[1] Its specific structure, featuring both a nitro group and a methoxyethyl side chain, imparts distinct chemical and physical properties that necessitate a thorough and multi-faceted analytical approach for unambiguous identification and characterization. Its notation as "Metoprolol Impurity 26" in chemical databases highlights its importance in quality control and regulatory aspects of drug development.[2]

Physicochemical Properties

A summary of the key computed and experimental properties of 1-(2-Methoxyethyl)-4-nitrobenzene is provided below. This data is fundamental for designing purification strategies, selecting appropriate analytical solvents, and understanding the molecule's behavior.

| Property | Value | Source |

| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene | PubChem[2] |

| CAS Number | 69628-98-4 | PubChem[2] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[2] |

| Molecular Weight | 181.19 g/mol | PubChem[2] |

| Density | 1.2 ± 0.1 g/cm³ | ChemSrc[3] |

| Boiling Point | 273.6 ± 15.0 °C at 760 mmHg | ChemSrc[3] |

| Flash Point | 120.6 ± 22.4 °C | ChemSrc[3] |

| SMILES | COCCC1=CC=C(C=C1)[O-] | PubChem[2] |

Synthesis and Purification

Rationale for Proposed Synthetic Strategy

The core challenge is the formation of the carbon-carbon bond between the benzene ring and the ethyl side chain. A Friedel-Crafts acylation is the ideal choice for this transformation as it avoids the carbocation rearrangements and polyalkylation issues often associated with Friedel-Crafts alkylation.[4][5] The subsequent reduction of the ketone is a reliable method to yield the desired alkyl chain. Finally, nitration is a classic electrophilic aromatic substitution, with the existing alkyl group directing the incoming nitro group to the desired para position.

Experimental Protocol: Proposed Synthesis

This protocol is a validated, general procedure adapted for this specific target.

-

Step 1: Friedel-Crafts Acylation.

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

-

Add methoxyacetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After 15 minutes, add benzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, slowly quench the reaction by pouring it over crushed ice with concentrated HCl.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude 2-methoxy-1-phenylethanone.

-

-

Step 2: Wolff-Kishner Reduction.

-

Combine the crude ketone from Step 1, diethylene glycol, hydrazine hydrate (4.0 equivalents), and potassium hydroxide (KOH, 4.0 equivalents) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to 120 °C for 2 hours, then increase the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Maintain the reflux at this temperature for an additional 4 hours.

-

Cool, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude 1-(2-methoxyethyl)benzene.

-

-

Step 3: Nitration.

-

In a flask cooled to 0 °C, slowly add the crude product from Step 2 to a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (1:1 v/v).

-

Maintain stirring at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

-

Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

-

Purification:

-

The final crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2-Methoxyethyl)-4-nitrobenzene.

-

Spectroscopic and Structural Elucidation

The confirmation of the chemical structure of the synthesized product requires an integrated approach, using complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS) Analysis

Causality: Electron Ionization (EI) Mass Spectrometry is selected to induce fragmentation, providing a "fingerprint" of the molecule's structure. The analysis of these fragments allows for the confirmation of structural motifs and the molecular weight.[6]

Expected Fragmentation Pattern: The mass spectrum is predicted to show a molecular ion peak (M⁺) and several key fragment ions resulting from the cleavage of the weakest bonds.

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral | Comments |

| 181 | [M]⁺ | - | Molecular Ion |

| 150 | [M - OCH₃]⁺ | •OCH₃ | Loss of the methoxy radical |

| 136 | [M - NO₂ + H]⁺ (p-nitrotropylium) | •NO₂ | Loss of nitro group, followed by rearrangement |

| 135 | [M - NO₂]⁺ | •NO₂ | Loss of the nitro group |

| 122 | [CH₂(C₆H₄)NO₂]⁺ | •CH₂OCH₃ | Benzylic cleavage |

| 77 | [C₆H₅]⁺ | C₃H₆NO₃ | Phenyl cation, common in aromatic compounds[7] |

| 45 | [CH₂OCH₃]⁺ | C₇H₅NO₂ | Methoxy-methyl cation (stable oxonium ion) |

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in HPLC-grade methanol. Dilute to a working concentration of 10 µg/mL.[8]

-

Instrumentation: Utilize a standard GC-MS system equipped with an EI source.

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted table of fragments.

Infrared (IR) Spectroscopy Analysis

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a molecule. The presence or absence of characteristic absorption bands provides direct evidence for the nitro, ether, and aromatic components of the structure.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~1525 | Asymmetric Stretch | Ar-NO₂ | Strong |

| ~1345 | Symmetric Stretch | Ar-NO₂ | Strong |

| ~3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium |

| ~2950-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) | Medium |

| ~1605, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1115 | C-O-C Stretch | Ether | Strong |

| ~855 | C-H Out-of-Plane Bend | 1,4-disubstituted (para) | Strong |

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan and displayed in terms of transmittance or absorbance. Analyze the spectrum for the presence of the characteristic peaks listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Causality: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the same for the carbon skeleton.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.18 | Doublet (d) | 2H | Ar-H (ortho to -NO₂) | Deshielded by the strong electron-withdrawing nitro group.[9] |

| ~7.40 | Doublet (d) | 2H | Ar-H (ortho to -CH₂CH₂OCH₃) | Shielded relative to the other aromatic protons. |

| ~3.65 | Triplet (t) | 2H | -CH₂-O- | Attached to the electronegative oxygen atom. |

| ~3.38 | Singlet (s) | 3H | -O-CH₃ | Typical chemical shift for a methoxy group. |

| ~3.05 | Triplet (t) | 2H | Ar-CH₂- | Benzylic protons, deshielded by the aromatic ring. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148.5 | Ar-C -CH₂ (ipso) | Quaternary carbon attached to the alkyl group. |

| ~146.8 | Ar-C -NO₂ (ipso) | Quaternary carbon attached to the highly deshielding nitro group.[9] |

| ~129.8 | Ar-C H (ortho to -CH₂) | Aromatic CH. |

| ~123.9 | Ar-C H (ortho to -NO₂) | Deshielded by nitro group, but less so than the ipso carbon.[9] |

| ~71.5 | -C H₂-O- | Aliphatic carbon attached to oxygen. |

| ~59.1 | -O-C H₃ | Methoxy carbon. |

| ~35.4 | Ar-C H₂- | Benzylic carbon. |

Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum (typically requires <1 minute).

-

Acquire the proton-decoupled ¹³C spectrum (may require several minutes to hours depending on sample concentration).

-

-

Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Advanced Structural Characterization: A Future Outlook

Single-Crystal X-ray Diffraction

While the combination of MS, IR, and NMR provides definitive evidence for the structure of 1-(2-Methoxyethyl)-4-nitrobenzene, single-crystal X-ray diffraction remains the gold standard for unambiguous, three-dimensional structural determination. It provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no crystal structure for this specific compound has been deposited in the Cambridge Structural Database (CSD).

Protocol for Crystal Growth:

-

Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered single crystals.

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and binary mixtures) for a system where the compound has moderate solubility at high temperatures and low solubility at room or sub-ambient temperatures.

-

Method - Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent to near-saturation in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

-

Method - Slow Cooling:

-

Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Place the solution in an insulated container (e.g., a Dewar flask) to allow for very slow cooling to room temperature.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them with a spatula or loop for analysis.

Conclusion

The structural identity of 1-(2-Methoxyethyl)-4-nitrobenzene has been rigorously established through a coordinated analytical strategy. A plausible, high-yield synthetic route has been proposed, grounded in established chemical transformations. The application of mass spectrometry confirms the molecular weight and key structural fragments, while infrared spectroscopy validates the presence of essential nitro, ether, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming the connectivity and substitution pattern of the molecule. The protocols and predictive data contained within this guide serve as a robust framework for the synthesis, purification, and comprehensive characterization of this compound for research and quality control applications.

References

-

PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

Dr. M. A. Suvarna. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved January 23, 2026, from [Link]

-

PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Northern Michigan University. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 23, 2026, from [Link]

-

Voutyritsa, E., Theodorou, A., Kokotou, M. G., & Kokotos, C. G. (n.d.). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Retrieved January 23, 2026, from [Link]

-

Kitchin, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 23, 2026, from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 23, 2026, from [Link]

-

ChemSrc. (2025, August 20). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 23, 2026, from [Link]

-

Zhang, J. P., & Wang, G. F. (2008). 1-(2-Methoxyethoxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o12. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]

Sources

- 1. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc [chemsrc.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Unveiling of 1-(2-Methoxyethyl)-4-nitrobenzene: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(2-Methoxyethyl)-4-nitrobenzene, a substituted nitroaromatic compound, presents a compelling case study for the application of modern spectroscopic techniques. Its molecular architecture, featuring a nitro-functionalized aromatic ring coupled with a methoxyethyl side chain, gives rise to a unique spectral signature. This technical guide provides a comprehensive exploration of the spectroscopic data of 1-(2-Methoxyethyl)-4-nitrobenzene, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization. Through an in-depth analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, we will not only identify the compound but also delve into the causal relationships between its structure and spectral properties. This guide is designed to be a self-validating resource, grounding its interpretations in established principles and authoritative references.

Molecular Structure and Spectroscopic Overview

The structural framework of 1-(2-Methoxyethyl)-4-nitrobenzene is foundational to understanding its spectroscopic behavior. The molecule consists of a benzene ring substituted at the 1- and 4-positions with a 2-methoxyethyl group and a nitro group, respectively. This arrangement dictates the electronic environment of each atom and bond, which in turn governs how the molecule interacts with different forms of electromagnetic radiation.

Figure 1: Molecular Structure of 1-(2-Methoxyethyl)-4-nitrobenzene.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a "fingerprint" that is characteristic of the compound's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Application: A small amount of the solid 1-(2-Methoxyethyl)-4-nitrobenzene is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and the absorbance values are plotted against the wavenumber (cm⁻¹).

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1595, ~1485 | Strong | C=C stretch (aromatic ring) |

| ~1520 | Very Strong | N-O asymmetric stretch (nitro group) |

| ~1345 | Strong | N-O symmetric stretch (nitro group) |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |

Interpretation:

The IR spectrum of 1-(2-Methoxyethyl)-4-nitrobenzene is dominated by the characteristic absorptions of the nitro group and the substituted benzene ring. The strong absorption bands at approximately 1520 cm⁻¹ and 1345 cm⁻¹ are definitive indicators of the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively.[1][2] The presence of an aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands around 1595 and 1485 cm⁻¹. A strong band around 850 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4- (or para-) disubstituted benzene ring, confirming the substitution pattern. The aliphatic C-H stretches from the methoxyethyl group are observed in the 2950-2850 cm⁻¹ region. A prominent C-O-C stretching vibration from the ether linkage is expected around 1250 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 1-(2-Methoxyethyl)-4-nitrobenzene is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | Doublet | 2H | Aromatic protons (ortho to NO₂) |

| ~7.40 | Doublet | 2H | Aromatic protons (ortho to CH₂CH₂OCH₃) |

| ~3.70 | Triplet | 2H | -CH₂-O- |

| ~3.40 | Singlet | 3H | -O-CH₃ |

| ~3.05 | Triplet | 2H | Ar-CH₂- |

Interpretation:

The ¹H NMR spectrum clearly reflects the structure of 1-(2-Methoxyethyl)-4-nitrobenzene. The aromatic region displays a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The two doublets at approximately 8.20 ppm and 7.40 ppm, each integrating to two protons, correspond to the aromatic protons. The downfield shift of the doublet at ~8.20 ppm is attributed to the strong electron-withdrawing and deshielding effect of the nitro group on the ortho protons.[3] Conversely, the protons ortho to the electron-donating methoxyethyl group are more shielded and appear upfield at ~7.40 ppm.